BenchChemオンラインストアへようこそ!

N,N-Dipropyl-3-indoleglyoxylamide

Synthetic Chemistry Process Chemistry Tryptamine Precursor

N,N-Dipropyl-3-indoleglyoxylamide (CAS 52061-52-6) is a dipropyl-substituted indole-3-glyoxylamide with the IUPAC name 2-(1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide. It belongs to the indol-3-ylglyoxylamide class, a privileged scaffold in medicinal chemistry recognized for its versatility in generating ligands for translocator protein (TSPO), GABAA benzodiazepine receptors, tubulin, and secretory phospholipase A2 (sPLA2).

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 52061-52-6
Cat. No. B3053218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dipropyl-3-indoleglyoxylamide
CAS52061-52-6
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C(=O)C1=CNC2=CC=CC=C21
InChIInChI=1S/C16H20N2O2/c1-3-9-18(10-4-2)16(20)15(19)13-11-17-14-8-6-5-7-12(13)14/h5-8,11,17H,3-4,9-10H2,1-2H3
InChIKeyLPONDQXUNYHAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dipropyl-3-indoleglyoxylamide (CAS 52061-52-6): Core Structural and Physicochemical Profile for Scientific Procurement


N,N-Dipropyl-3-indoleglyoxylamide (CAS 52061-52-6) is a dipropyl-substituted indole-3-glyoxylamide with the IUPAC name 2-(1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide [1]. It belongs to the indol-3-ylglyoxylamide class, a privileged scaffold in medicinal chemistry recognized for its versatility in generating ligands for translocator protein (TSPO), GABAA benzodiazepine receptors, tubulin, and secretory phospholipase A2 (sPLA2) [2]. This compound is historically established as the key synthetic intermediate in the preparation of N,N-dipropyltryptamine (DPT) via lithium aluminum hydride reduction [3]. Its physicochemical identity—molecular formula C₁₆H₂₀N₂O₂, molecular weight 272.34 g·mol⁻¹, melting point 96 °C, and six rotatable bonds—distinguishes it from shorter-chain N-substituted analogs in terms of lipophilicity and steric bulk, parameters that critically influence both its synthetic reactivity and its pharmacological profile when elaborated into downstream bioactive molecules [1].

Why N,N-Dipropyl-3-indoleglyoxylamide Cannot Be Replaced by Generic Indole-3-glyoxylamide Analogs in Research and Industrial Workflows


Indole-3-glyoxylamides are not functionally interchangeable across N-substitution patterns. The N,N-dialkyl moiety dictates the compound's lipophilicity, metabolic stability, and receptor binding orientation within lipophilic pockets such as the LDi and L2 regions of the benzodiazepine receptor and the TSPO binding site [1]. The N,N-dipropyl variant occupies a specific steric and hydrophobic volume that shorter-chain analogs (e.g., N,N-dimethyl or N,N-diethyl) cannot replicate, resulting in distinct biological activity profiles [2]. In synthetic chemistry, the dipropyl glyoxylamide serves as the obligatory precursor to N,N-dipropyltryptamine (DPT); substitution with a diethyl or dimethyl glyoxylamide would yield entirely different tryptamine products (DET or DMT, respectively), which possess markedly different pharmacological and analytical characteristics [3]. The melting point (96 °C) and crystallinity of this compound further differentiate it from lower-melting or oily analogs, affecting ease of handling, purification, and formulation during scale-up [4].

Quantitative Differentiation Evidence for N,N-Dipropyl-3-indoleglyoxylamide Against Closest Analogs


Synthetic Yield and Crystallinity Comparison: N,N-Dipropyl vs. N,N-Diethyl Indole-3-glyoxylamide

In the foundational Brimblecombe et al. (1964) synthesis, N,N-dipropyl-3-indoleglyoxylamide was obtained in 57% yield (13.2 g from 10 g indole) with a sharp melting point of 96 °C, indicating good crystallinity [1]. By contrast, the N,N-diethyl analog (indol-3-yl-N,N-diethylglyoxylamide), synthesized via the same route, was reported as a less tractable solid with no discrete melting point provided in the same study, suggesting inferior crystallinity and potentially more challenging purification [1]. The N,N-dimethyl analog is typically an oil at room temperature, making the dipropyl compound uniquely suited for workflows requiring crystalline intermediates that can be purified by recrystallization rather than chromatography.

Synthetic Chemistry Process Chemistry Tryptamine Precursor

Lipophilicity-Driven Differentiation: Computed LogP of N,N-Dipropyl vs. N,N-Diethyl and N,N-Dimethyl Indole-3-glyoxylamides

The N,N-dipropyl substitution confers substantially higher lipophilicity compared to shorter-chain analogs, a critical parameter for blood-brain barrier penetration and receptor pocket occupancy. Computed LogP values (using the XLogP3 algorithm, PubChem) demonstrate a clear trend: N,N-dimethyl-3-indoleglyoxylamide XLogP ≈ 1.5; N,N-diethyl-3-indoleglyoxylamide XLogP ≈ 2.4; N,N-dipropyl-3-indoleglyoxylamide XLogP ≈ 3.3 [1]. This represents an approximately 1.8 log unit increase from dimethyl to dipropyl, translating to roughly a 60-fold increase in lipophilicity. This property is directly relevant to the compound's utility as a precursor to CNS-active tryptamines (DPT) and as a scaffold for designing brain-penetrant TSPO and GABAA receptor ligands, where the dipropyl group optimally fills the L2 lipophilic pocket [2].

Medicinal Chemistry Lipophilicity Drug Design

Precursor Exclusivity: N,N-Dipropyl-3-indoleglyoxylamide as the Irreplaceable Intermediate for DPT Synthesis

N,N-Dipropyl-3-indoleglyoxylamide is the sole direct synthetic precursor to N,N-dipropyltryptamine (DPT) via LAH reduction, a route documented in both the primary literature and Shulgin's TIHKAL [1][2]. In the Brimblecombe synthesis, reduction of 13 g of the dipropyl glyoxylamide with 19 g LAH in refluxing dioxane yields DPT, which demonstrated psychopharmacological activity at 2–5 mg/kg in rats [1]. Attempts to substitute this with the N,N-diethyl glyoxylamide or N,N-dimethyl glyoxylamide would produce DET or DMT, respectively—compounds with different receptor affinity profiles, different legal/regulatory status, and different analytical signatures in GC-MS/MS libraries. Brandt et al. (2004) specifically characterized a panel of N,N-disubstituted glyoxalylamide precursors and their corresponding tryptamine products by GC-MS/MS, confirming the analytical uniqueness of each precursor-product pair [3].

Synthetic Chemistry Tryptamine Synthesis Analytical Reference Standards

Class-Level Pharmacological Potential: Indole-3-glyoxylamide Scaffold Validated Across Multiple Therapeutic Targets

While N,N-dipropyl-3-indoleglyoxylamide itself has not been directly evaluated as an end-product pharmacological agent, the indole-3-glyoxylamide scaffold to which it belongs has demonstrated validated, quantifiable activity across multiple therapeutic areas. In antiprion research, optimized indole-3-glyoxylamides achieve EC50 values below 10 nM in scrapie-infected SMB.s15 cell lines, with C-6 substituted variants showing up to a 10-fold improvement in potency over unsubstituted analogs [1]. In oncology, indole-3-glyoxylamide-based tubulin polymerization inhibitors bind the colchicine site (confirmed by competition assays) and demonstrate tumor growth inhibition in head and neck cancer xenograft models [2]. Within the GABAA field, indol-3-ylglyoxylamides such as compound 1c exhibit Ki values of 14 nM at the α2-containing benzodiazepine receptor subtype, driving α2-selective efficacy and anxiolytic effects without sedation in vivo [3]. The N,N-dipropyl substitution pattern is a critical variable in these pharmacophores, as the dialkyl chain length directly modulates affinity and subtype selectivity within the benzodiazepine receptor L2 pocket [4].

Antiprion Activity Tubulin Inhibition Anxiolytic Agents

Analytical Characterization Completeness: Spectroscopic Data Availability for N,N-Dipropyl-3-indoleglyoxylamide

N,N-Dipropyl-3-indoleglyoxylamide benefits from publicly available, verified spectroscopic characterization data including ¹H NMR and GC-MS spectra, accessible through the SpectraBase spectral database [1]. This contrasts with many less common N-substituted indole-3-glyoxylamide analogs for which spectral reference data remain unpublished or inaccessible. The availability of authenticated spectra facilitates unambiguous identity confirmation during procurement, reducing the risk of receiving mislabeled or degraded material. Furthermore, Brandt et al. (2004) have established a validated GC-MS/MS fragmentation library for N,N-disubstituted glyoxalylamides, enabling forensic and analytical laboratories to differentiate the dipropyl precursor from other N,N-dialkyl variants based on characteristic ion trap tandem mass spectral patterns [2].

Analytical Chemistry Quality Control Reference Standards

Optimal Scientific and Industrial Use Cases for N,N-Dipropyl-3-indoleglyoxylamide Based on Verified Differentiation Evidence


Synthesis of N,N-Dipropyltryptamine (DPT) and Related 4-Substituted Tryptamine Derivatives

N,N-Dipropyl-3-indoleglyoxylamide is the definitive synthetic gateway to DPT and its 4-substituted analogs (e.g., 4-HO-DPT, 4-acetoxy-DPT). The Brimblecombe (1964) protocol using LAH reduction in refluxing dioxane is the established route, with the glyoxylamide intermediate ensuring clean conversion to the tryptamine hydrochloride [4]. In Shulgin's TIHKAL, the same intermediate is used to prepare 4-acetoxyindol-3-yl-N,N-dipropylglyoxylamide (mp 130–131 °C, 78% yield), which upon reduction yields 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) in 51% yield . For forensic toxicology and clinical research programs requiring authentic DPT or its metabolites as reference materials, this glyoxylamide is the essential starting material—no alternative precursor provides the same product specificity.

Building Block for TSPO Ligand Libraries Targeting Neurosteroidogenesis and Anxiety Disorders

The N,N-dipropyl substitution pattern is a validated moiety in indol-3-ylglyoxylamide-based TSPO ligands. The related compound N,N-di-n-propyl-2-(4-methylphenyl)indol-3-ylglyoxylamide (MPIGA) has demonstrated selective TSPO binding and anxiolytic activity in the elevated plus maze paradigm [4]. The N,N-dipropyl-3-indoleglyoxylamide core serves as the synthetic starting point for introducing aryl and heteroaryl substituents at the indole 2-position to generate focused libraries for TSPO drug discovery. The compound's crystalline nature facilitates purification of intermediates during multi-step library synthesis, reducing attrition in parallel synthesis workflows.

Analytical Reference Standard for Forensic and Clinical Toxicology Laboratories

The validated GC-MS/MS fragmentation library established by Brandt et al. (2004) for N,N-disubstituted glyoxalylamide precursors enables forensic laboratories to unambiguously identify and differentiate N,N-dipropyl-3-indoleglyoxylamide from its diethyl, dimethyl, diisopropyl, and dibutyl counterparts [4]. Combined with the available ¹H NMR and GC-MS spectra from SpectraBase , this compound can serve as a certified reference material for method development, instrument calibration, and proficiency testing in laboratories monitoring scheduled tryptamine precursors. The growing global market for chemical reference standards underscores the procurement value of well-characterized, analytically authenticated compounds.

Core Scaffold for GABAA α2-Selective Anxiolytic Agent Development

Structure-activity relationship studies on indol-3-ylglyoxylamides have established that N,N-dialkyl chain length is a critical determinant of benzodiazepine receptor subtype selectivity, with the L2 lipophilic pocket accommodating the terminal alkyl groups [4]. The N,N-dipropyl variant provides a specific steric and hydrophobic profile that positions it between the diethyl (suboptimal L2 filling) and dibutyl (potential steric clash) analogs. Medicinal chemistry programs targeting anxioselective GABAA α2 agonists—exemplified by compounds 1c and 2b (Ki = 14 nM at α2, functionally selective efficacy in vitro, anxiolytic effects without sedation in vivo) —can use the N,N-dipropyl-3-indoleglyoxylamide scaffold as a privileged starting point for further indole ring substitution and optimization.

Quote Request

Request a Quote for N,N-Dipropyl-3-indoleglyoxylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.